L-Methioninamide hydrochloride
Description
Historical Context and Development
The development of this compound is intrinsically linked to the broader history of methionine research, which began in the early twentieth century when methionine was first isolated in 1921 by John Howard Mueller. The compound was subsequently named by Satoru Odake in 1925, deriving from its structural description as 2-amino-4-(methylthio)butanoic acid. The evolution from the parent amino acid to its amide derivatives represents a logical progression in pharmaceutical chemistry, driven by the need to improve drug delivery characteristics and synthetic accessibility.
The synthesis of optically active methionine amide derivatives gained particular attention in the latter half of the twentieth century, with significant patent developments emerging in the 1990s. These developments were motivated by the recognition that amide derivatives often exhibit superior pharmacokinetic properties compared to their carboxylic acid counterparts, including enhanced membrane permeability and reduced susceptibility to metabolic degradation. The hydrochloride salt formation further enhances these properties by improving aqueous solubility and chemical stability, making this compound an attractive pharmaceutical intermediate.
The industrial significance of methionine and its derivatives expanded considerably following the establishment of commercial synthesis methods in the post-World War II period. Werner Schwarze, Hans Wagner, and Hermann Schulz achieved the first technically feasible synthesis of DL-methionine at Degussa in 1946-1947, establishing the foundation for large-scale amino acid production. This industrial capability subsequently enabled the development of more sophisticated derivatives, including amide forms that have found applications in specialized pharmaceutical and research contexts.
Chemical Identity and Nomenclature
This compound is systematically designated as (S)-2-amino-4-methylsulfanylbutanamide hydrochloride, reflecting its stereochemical configuration and functional group composition. The compound possesses the molecular formula C₅H₁₂N₂OS·HCl and exhibits a molecular weight of 184.69 g/mol. The Chemical Abstracts Service has assigned the registry number 16120-92-6 to this specific hydrochloride salt form.
The structural architecture of this compound incorporates several key functional elements that define its chemical behavior and biological activity. The molecule contains a primary amino group at the α-carbon position, which exists in a protonated state under physiological conditions due to the presence of the hydrochloride salt. The methylthioether side chain at the γ-position provides the sulfur-containing functionality characteristic of methionine derivatives, while the terminal amide group replaces the carboxylic acid functionality present in the parent amino acid.
Physical characterization reveals that this compound typically appears as a white crystalline powder with a melting point range of 222-226°C. The compound demonstrates excellent water solubility, a property significantly enhanced by the hydrochloride salt formation compared to the free base form. Spectroscopic analysis confirms the expected molecular structure, with characteristic infrared absorption bands corresponding to the amide carbonyl, amino groups, and carbon-sulfur bond vibrations.
The stereochemical designation as the L-isomer indicates the S-configuration at the α-carbon, which corresponds to the naturally occurring form found in biological systems. This stereochemical specificity is crucial for biological activity, as amino acid metabolism and protein synthesis machinery exhibit strict stereochemical requirements. The optical rotation of this compound can be measured to confirm stereochemical purity, with typical values indicating high enantiomeric excess.
Relationship to Parent Amino Acid L-Methionine
L-Methionine, the parent compound from which this compound is derived, represents one of the essential amino acids required for human metabolism and protein synthesis. The structural relationship between these compounds involves the replacement of the carboxylic acid functionality in L-methionine with an amide group, while maintaining the amino acid backbone and sulfur-containing side chain. This modification fundamentally alters the compound's physical and chemical properties while preserving key structural features that contribute to biological activity.
The sulfur-containing side chain, consisting of a methylthioether group, remains unchanged in the conversion from L-methionine to its amide derivative. This structural element is particularly significant because it confers unique chemical reactivity and biological functions. Methionine residues in proteins serve multiple roles, including antioxidant protection through reversible oxidation to methionine sulfoxide, participation in protein folding through hydrophobic interactions, and contribution to cellular redox regulation. The preservation of this functionality in this compound suggests potential retention of these beneficial properties.
The amide modification introduces several advantageous characteristics compared to the parent amino acid. Amides generally exhibit greater chemical stability under physiological conditions compared to carboxylic acids, which can undergo various metabolic transformations including decarboxylation and esterification. Additionally, the amide functionality may enhance membrane permeability through altered hydrogen bonding patterns and reduced ionization at physiological pH values. These properties make this compound potentially superior for certain pharmaceutical applications where controlled release or enhanced bioavailability is desired.
The metabolic relationship between L-methionine and its amide derivative involves complex enzymatic processes. While L-methionine undergoes extensive metabolism through the transmethylation and transsulfuration pathways to produce S-adenosylmethionine and cysteine, the metabolic fate of this compound may differ significantly due to the amide modification. This altered metabolism could potentially reduce the risk of adverse effects associated with methionine excess while maintaining beneficial activities, making it an attractive option for therapeutic applications.
Significance in Biochemical Research
The significance of this compound in biochemical research stems from its unique position as a methionine derivative with modified pharmacological and chemical properties. The compound has found particular utility in pharmaceutical development as a building block for synthesizing more complex therapeutic agents, especially those targeting metabolic disorders. The amide functionality provides enhanced synthetic versatility, allowing for further chemical modifications that would be difficult or impossible with the parent amino acid.
In nutritional supplement research, this compound has demonstrated potential advantages over conventional methionine supplementation. The controlled-release characteristics achievable through polymer encapsulation or other delivery systems may provide more sustained amino acid availability, potentially improving protein synthesis efficiency and reducing metabolic stress associated with rapid methionine catabolism. Studies utilizing chitosan nanoparticle formulations have shown promising results for sustained methionine delivery in aquaculture applications.
The compound's role in biotechnology applications has expanded considerably, particularly in cell culture systems where it functions as a growth factor promoting cell proliferation and viability. This application is especially relevant for tissue engineering and regenerative medicine research, where controlled amino acid delivery can significantly impact cellular behavior and tissue development outcomes. The enhanced stability and solubility characteristics of the hydrochloride salt make it particularly suitable for these applications where consistent, long-term nutrient delivery is required.
Research into protein chemistry and enzymology has benefited from the availability of this compound as a model compound for studying methionine-related biochemical processes. The compound serves as a valuable substrate for investigating enzymes involved in amino acid metabolism, including methionine aminopeptidases and various transferases. Additionally, studies on peptide chemistry have utilized methionine amide derivatives to understand the mechanisms of peptide bond formation and cleavage, particularly in the context of oxidative stress and metal-catalyzed reactions.
The antioxidant properties associated with methionine-containing compounds have generated significant interest in this compound for cosmetic and dermatological applications. The sulfur-containing side chain can participate in redox reactions that help protect cellular components from oxidative damage, while the modified structure may provide enhanced skin penetration and stability compared to conventional methionine formulations. This dual functionality positions the compound as a potentially valuable ingredient in anti-aging and protective skincare products.
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBMJHINDTXGV-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594863 | |
| Record name | L-Methioninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16120-92-6 | |
| Record name | L-Methioninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amidation of L-Methionine Esters
The most straightforward route involves the ammonolysis of L-methionine esters. For example, L-methionine methyl ester reacts with a 7 N ammonia solution in methanol at room temperature, yielding L-methioninamide with 90% efficiency. The reaction mechanism proceeds via nucleophilic acyl substitution, where the ester’s carbonyl carbon is attacked by ammonia, displacing the methoxy group. Critical parameters include:
-
Ammonia concentration : A 7 N solution ensures sufficient nucleophile availability while minimizing side reactions.
-
Temperature : Room temperature (20–25°C) prevents racemization of the chiral center.
-
Solvent : Methanol facilitates both ester solubility and ammonia miscibility.
Post-reaction, the crude product is recrystallized from water and acetone, achieving >99% purity by HPLC. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by evaporation and drying.
Table 1: Optimization of L-Methioninamide Synthesis from L-Methionine Methyl Ester
| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Ammonia Concentration | 7 N | 90 | 99.5 |
| Reaction Time | 2 hours | 88 | 99.2 |
| Solvent | Methanol | 90 | 99.5 |
Hydrochloride Salt Formation
Conversion of L-methioninamide to its hydrochloride salt typically involves titration with concentrated HCl. The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ethanol, and dried under vacuum. X-ray diffraction studies confirm the salt’s monoclinic crystal structure, with a melting point of 198–202°C.
Enzymatic and Resolution Techniques
Enzymatic Hydrolysis of Acetylated Intermediates
Racemic resolution of DL-methioninamide can be achieved using aminoacylase enzymes. For instance, Aspergillus niger aminoacylase hydrolyzes N-acetyl-L-methioninamide selectively, leaving the D-enantiomer intact. Key process parameters include:
-
Enzyme concentration : 20–100 μg/mL ensures complete conversion without substrate inhibition.
-
Temperature : 35–42°C balances enzyme activity and stability.
-
Reaction time : 48–72 hours achieves >95% conversion of the L-enantiomer.
Post-hydrolysis, the product is decolorized with activated charcoal (0.7–1.3 g/L) and crystallized under reduced pressure (0.01–0.05 MPa) at 30–40°C.
Table 2: Enzymatic Resolution of N-Acetyl-DL-Methioninamide
| Parameter | Optimal Range | Enantiomeric Excess (%) |
|---|---|---|
| Enzyme Loading | 50 μg/mL | 98.5 |
| Temperature | 40°C | 97.8 |
| Incubation Time | 60 hours | 99.1 |
Diastereomeric Salt Resolution
Optically pure L-methioninamide can be isolated via diastereomeric salt formation with mandelic acid . In a patented process, D,L-methioninamide is reacted with L-mandelic acid in aqueous ethanol, forming a sparingly soluble L-methioninamide-L-mandelate complex. The slurry (10–20 wt.%) is stirred at 60–80°C for 0.1–2 hours, achieving 95% diastereomeric excess. The salt is then dissolved in HCl, and mandelic acid is extracted with methyl tert-butyl ether, yielding L-methioninamide hydrochloride.
Continuous-Flow Synthesis Approaches
Modern continuous-flow systems enhance reproducibility and scalability. In one protocol, L-methionine methyl ester and ammonia are pumped through a tubular reactor at 1 mL/min, achieving 99% conversion in 1 minute. The effluent is directly acidified with HCl in a second reactor, producing the hydrochloride salt with 52% selectivity. Raney nickel catalysts (0.32 mmolproduct·h⁻¹·mmolcat⁻¹) further enable in-line desulfurization, reducing byproduct formation.
Table 3: Continuous-Flow Synthesis Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Residence Time | 1 minute | 99% conversion |
| Catalyst Loading | 0.5 g/mL | 52% selectivity |
| Pressure | 6.9 bar | 97% purity |
Analytical Characterization and Quality Control
1H NMR (400 MHz, D₂O) confirms structure: δ 2.05–2.19 (m, 5H, SCH₃ and CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂S), 3.95 (t, J = 6.6 Hz, 1H, α-CH). HPLC with chiral columns (e.g., Chiralpak AD-H) verifies enantiopurity (>99%), while Karl Fischer titration ensures water content <0.2%.
Industrial-Scale Production Considerations
Large-scale processes prioritize solvent recycling and catalyst recovery. For example, mandelic acid from diastereomeric resolutions is reclaimed via basic water extraction and reused in subsequent batches, reducing costs by 30% . Similarly, continuous-flow systems minimize waste by integrating real-time pH and temperature monitoring.
Chemical Reactions Analysis
Hydrolysis to Methionine
L-Methioninamide hydrochloride undergoes acid-catalyzed hydrolysis to yield L-methionine, critical for its metabolic applications:
- Conditions : Hydrolysis with dilute HCl or H₂SO₄ (1–3 M) at 85–95°C for 2–6 hours .
- Mechanism : Nucleophilic attack by water on the amide carbonyl, facilitated by protonation under acidic conditions.
| Substrate | Acid Used | Temp (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|---|
| L-Methioninamide·HCl | HCl | 90 | 4 | >85 |
Stability and Side Reactions
- Oxidative Degradation : Exposure to oxidizing agents (e.g., H₂O₂) converts methionine residues to methionine sulfoxide, altering aggregation behavior (e.g., amorphous vs. fibrillar aggregates) .
- Thermal Stability : Decomposition occurs above 150°C, releasing HCl and forming cyclic byproducts .
Role in Amide Coupling Reactions
This compound participates in carbodiimide-mediated couplings (e.g., EDCI/HOBt), forming peptide bonds:
- Kinetics : Rate-determining step involves O-acylisourea intermediate formation .
- Yield Optimization : HOBt suppresses racemization and improves amide yields (>80% vs. 14% without HOBt) .
| Coupling Agent | HOBt (eq) | Amide Yield (%) | Diamide Byproduct (%) |
|---|---|---|---|
| EDCI | 1.0 | >80 | <5 |
| EDCI | 0 | 14 | 35 |
Biochemical Interactions
- Enzymatic Inhibition : Gallic acid and dihydromyricetin inhibit H₂S-producing enzymes (e.g., Fn1419) by binding near the PLP-active site, altering methionine metabolism .
- Transmethylation : Acts as a methyl donor in S-adenosylmethionine (SAM)-dependent pathways, though direct involvement in transmethylation is limited .
Scientific Research Applications
Biochemical and Nutritional Role
L-Methioninamide hydrochloride plays a critical role in the synthesis of proteins and is vital for various metabolic processes. As an essential amino acid, it contributes to:
- Protein Synthesis : It serves as a building block for proteins, which are crucial for cellular structure and function.
- Methylation Reactions : L-methionine is a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous methylation reactions that regulate gene expression and protein function.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound in enhancing the efficacy of antibiotics. For instance, research demonstrated that the addition of L-methionine could restore the bactericidal activity of macrolides and other antibiotics against multidrug-resistant Streptococcus suis both in vitro and in vivo. This suggests a promising role in combating antibiotic resistance by modulating bacterial metabolism and enhancing drug efficacy .
Nutritional Supplementation in Aquaculture
This compound has been investigated for its role in aquaculture as a dietary supplement. A study on juvenile Pacific white shrimp indicated that supplementation with L-methionine improved growth performance, protein metabolism, and immune response. Specifically, it enhanced lysozyme activity and total antioxidant capacity, demonstrating its potential benefits in aquaculture nutrition .
Nanoparticle Formulations
Recent advancements have led to the development of L-methionine-loaded chitosan nanoparticles (M-NPs) for controlled release applications. These nanoparticles have been characterized for their size and morphology using techniques such as transmission electron microscopy and Fourier transform infrared spectroscopy. The controlled release profile observed in vitro suggests potential applications for sustained delivery of amino acids in both veterinary and human medicine .
Clinical Insights
Clinical studies have explored the use of L-methionine in various medical fields, including hepatology and toxicology. Its role as a detoxifying agent has been noted, particularly in conditions involving oxidative stress. For example, supplementation has been linked to improved glutathione levels, which play a protective role against liver toxicity .
Mechanism of Action
L-Methioninamide (hydrochloride) exerts its effects by inhibiting methionyl-tRNA synthetase, an enzyme responsible for attaching methionine to its corresponding tRNA during protein synthesis . This inhibition disrupts the translation process, leading to reduced protein synthesis. The molecular targets include the active site of methionyl-tRNA synthetase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Structural and Functional Comparison with Amidated Amino Acid Derivatives
Amidated amino acids are a class of compounds where the carboxyl group of an amino acid is converted to an amide. Below is a comparative analysis of L-Methioninamide hydrochloride with other amidated derivatives:
Table 1: Comparison of Amidated Amino Acid Hydrochlorides
Notes:
- Specificity : The side-chain structure dictates target selectivity. For example, L-Methioninamide’s methylthioether group enables selective binding to MetRS, while L-Cysteinamide’s thiol group targets tyrosinase .
- Therapeutic Potential: L-Methioninamide’s role in reducing CDDP toxicity is unique among amidated derivatives .
Comparison with Amino Acid Ester Hydrochlorides
Ester derivatives of amino acids, such as L-Methionine Methyl Ester Hydrochloride (CAS No. 63056-58-6), replace the carboxyl group with an ester (-COOCH₃). Key differences include:
Table 2: Ester vs. Amide Derivatives
Key Insight : Ester derivatives are often used as prodrugs or intermediates in organic synthesis, whereas amides like L-Methioninamide directly engage enzyme active sites .
Comparison with Simple Amine Hydrochlorides
Compounds like Methylamine Hydrochloride (CAS No. 593-51-1, CH₃NH₂·HCl) lack amino acid backbones but share the hydrochloride salt form:
Table 3: Simple Amine vs. Amino Acid Derivatives
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| L-Methioninamide HCl | C₅H₁₃ClN₂OS | 184.69 | Antibacterial, enzyme inhibition |
| Methylamine HCl | CH₆ClN | 67.52 | Organic synthesis reagent |
Functional Contrast : Methylamine HCl is primarily a building block in pharmaceuticals (e.g., analgesics), whereas L-Methioninamide HCl has targeted biochemical activity .
Biological Activity
L-Methioninamide hydrochloride is a derivative of the amino acid methionine, which plays a vital role in various biological processes. This compound is particularly significant due to its involvement in protein synthesis, methylation reactions, and as a precursor for other biologically active compounds. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic potential, and relevant research findings.
1. Biochemical Roles
1.1 Protein Synthesis and Methylation
This compound serves as a source of methionine, which is essential for the initiation of protein synthesis. Methionine is the first amino acid incorporated into nascent proteins and is critical for various cellular functions. It also acts as a methyl donor in S-adenosylmethionine (SAM) synthesis, influencing numerous methylation reactions that modify DNA, RNA, and proteins, thereby regulating gene expression and cellular metabolism .
1.2 Antioxidant Properties
Methionine and its derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
2. Therapeutic Potential
2.1 Neuroprotection
Research indicates that methionine derivatives may have neuroprotective effects. For instance, studies have shown that L-methionine can mitigate neurotoxicity induced by glutamate in neuronal cell lines, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
2.2 Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This effect could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Research Findings
3.1 Case Studies
Several studies have investigated the effects of L-methionine derivatives on biological systems:
- Study on Oxidative Stress: A study utilized hydrogen/deuterium exchange mass spectrometry to assess how methionine oxidation affects the biological functions of antibodies. It was found that oxidation led to structural changes that could impair antibody function, highlighting the importance of maintaining methionine integrity in therapeutic proteins .
- Neuroprotective Mechanisms: Another study demonstrated that L-methionine could protect against glutamate-induced cytotoxicity in neuronal cultures, suggesting its application in neuroprotection strategies .
4. Data Tables
The following table summarizes key findings related to the biological activities of this compound:
5.
This compound exhibits significant biological activity through its roles in protein synthesis, antioxidant defense, and potential therapeutic applications in neuroprotection and inflammation reduction. Ongoing research continues to unveil its mechanisms of action and therapeutic potential across various health conditions.
6. Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with this compound, particularly in clinical settings. Investigating its efficacy in larger clinical trials could provide insights into its therapeutic applications and safety profile.
Q & A
Q. What is the molecular mechanism of L-Methioninamide hydrochloride as a Methionyl-tRNA synthetase (MetRS) inhibitor, and how can this mechanism be experimentally validated?
- Methodological Answer : this compound competitively inhibits bacterial MetRS by mimicking methionine’s structure, blocking tRNA charging and disrupting protein synthesis . To validate this:
- Perform in vitro aminoacylation assays using purified MetRS and measure inhibition via kinetic parameters (e.g., Km/Vmax changes).
- Use radiolabeled methionine ([³⁵S]-methionine) to quantify tRNA charging efficiency in bacterial lysates treated with the compound .
- Confirm target engagement via thermal shift assays (TSA) to monitor MetRS stability upon ligand binding.
Q. How should researchers assess the purity and structural integrity of this compound prior to experimental use?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 214 nm. Compare retention times to certified reference standards .
- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ solvent) to verify amine, amide, and thioether proton environments. FT-IR can confirm C=O (amide I band at ~1650 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₅H₁₃ClN₂OS) via combustion analysis for C, H, N, and S content .
Q. What are the solubility characteristics of this compound, and how can it be prepared for cell-based assays?
- Methodological Answer :
- Solubility : The compound is highly soluble in DMSO (50 mg/mL, ~270 mM) but poorly soluble in aqueous buffers. For cell-based studies:
Prepare a 100 mM stock in DMSO.
Dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.
Confirm stability via LC-MS over 24 hours to rule out hydrolysis of the amide bond .
Advanced Research Questions
Q. How does this compound reduce cisplatin (CDDP) toxicity, and what experimental models are suitable for studying this effect?
- Methodological Answer : The compound may protect renal cells by competitively inhibiting methionine incorporation into proteins, reducing CDDP-induced oxidative stress . Key models:
- In vitro : Use human proximal tubular cells (HK-2 line) treated with CDDP (10–50 µM) and co-administer this compound (1–10 mM). Measure apoptosis (Annexin V/PI) and glutathione levels.
- In vivo : Administer CDDP (5 mg/kg, ip) in mice with/without this compound (100 mg/kg, oral). Assess renal function (serum creatinine, BUN) and histopathology .
Q. How can researchers resolve contradictory data on the antibacterial efficacy of this compound across different bacterial strains?
- Methodological Answer : Discrepancies may arise from species-specific MetRS active site variations. To address this:
- Perform structural modeling (e.g., AlphaFold) of MetRS from resistant vs. susceptible strains to identify residue differences near the binding pocket.
- Test inhibition kinetics (IC₅₀) against purified MetRS enzymes from each strain.
- Use trans-complementation assays in MetRS-knockout E. coli expressing heterologous MetRS genes to isolate strain-specific effects .
Q. What strategies can optimize the design of this compound analogs with enhanced inhibitory activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Modify the thioether side chain (e.g., lengthen or substitute with selenoether) to improve MetRS binding.
- Replace the amide with a sulfonamide group to resist hydrolysis .
- Synthetic Workflow :
Synthesize analogs via solid-phase peptide synthesis (SPPS) using Fmoc-protected methionine derivatives.
Screen analogs using high-throughput aminoacylation inhibition assays.
Validate top candidates in in vivo infection models (e.g., murine S. aureus sepsis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
